molecular formula C12H14N2O2 B12424067 N-Acetyl-D3-5-hydroxytryptamine

N-Acetyl-D3-5-hydroxytryptamine

Cat. No.: B12424067
M. Wt: 221.27 g/mol
InChI Key: MVAWJSIDNICKHF-FIBGUPNXSA-N
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Description

N-Acetyl-D3-5-hydroxytryptamine, also known as N-acetyl-5-hydroxytryptamine, is a derivative of the amino acid tryptophan. This compound is closely related to melatonin, a hormone that regulates sleep-wake cycles in humans and other animals. This compound is synthesized in the pineal gland and plays a crucial role in various physiological processes, including the modulation of the immune system and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D3-5-hydroxytryptamine typically involves the acetylation of 5-hydroxytryptamine (serotonin). The process begins with the conversion of tryptophan to serotonin, followed by the acetylation of serotonin to produce this compound. This reaction is catalyzed by the enzyme N-acetyltransferase under specific conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of bioreactors and controlled environments helps in maintaining the necessary conditions for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D3-5-hydroxytryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions include oxidized derivatives of this compound, reduced forms like serotonin, and substituted compounds with altered functional groups .

Scientific Research Applications

N-Acetyl-D3-5-hydroxytryptamine has a wide range of scientific research applications:

Mechanism of Action

N-Acetyl-D3-5-hydroxytryptamine exerts its effects by interacting with specific receptors in the brain, primarily melatonin receptors. These interactions influence various signaling pathways, including those involved in the regulation of sleep-wake cycles, immune responses, and neuroprotection. The compound’s ability to scavenge free radicals also contributes to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual role as both a precursor to melatonin and an active compound with its own physiological effects. Its ability to modulate various biological processes makes it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

221.27 g/mol

IUPAC Name

2,2,2-trideuterio-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-3-2-10(16)6-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15)/i1D3

InChI Key

MVAWJSIDNICKHF-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCC1=CNC2=C1C=C(C=C2)O

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Origin of Product

United States

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